1,7-Octadien-4-ol 4-Acetate
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Overview
Description
1,7-Octadien-4-ol 4-Acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless to pale yellow oily liquid with a mixture of rose and lavender oil aroma . This compound is used in various fields, including neurology research and analytical standards .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Octadien-4-ol 4-Acetate can be synthesized through various methods. One common approach involves the reaction of butadiene with water under specific conditions . The reaction typically occurs at a temperature between 50°C and 100°C, with the presence of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
1,7-Octadien-4-ol 4-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,7-Octadien-4-ol 4-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies related to neurology and the development of analytical standards.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,7-Octadien-4-ol 4-Acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors and enzymes, influencing various biochemical processes. For example, it may interact with olfactory receptors, contributing to its use in the fragrance industry .
Comparison with Similar Compounds
Similar Compounds
Linalyl Acetate: Similar in structure and used in the fragrance industry.
Geraniol Acetate: Another compound with a similar aroma profile and applications.
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Shares similar chemical properties and uses.
Uniqueness
1,7-Octadien-4-ol 4-Acetate stands out due to its specific molecular structure, which imparts unique chemical reactivity and aroma characteristics. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .
Biological Activity
1,7-Octadien-4-ol 4-Acetate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by various studies and data.
This compound is an acetate derivative of octadienol, characterized by its two double bonds and an acetate functional group. Its chemical formula is C10H16O2, with a molecular weight of approximately 168.24 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Effects of this compound
The compound may exert its effects by modulating signaling pathways involved in inflammation, such as the NF-kB pathway.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various essential oils containing this compound, researchers found that formulations exhibited significant antimicrobial activity against foodborne pathogens. The study concluded that incorporating this compound into food preservation strategies could enhance safety and shelf-life.
Case Study 2: Anti-inflammatory Potential in Animal Models
A recent animal study evaluated the anti-inflammatory effects of a topical formulation containing this compound. Results showed a marked reduction in paw edema in treated rats compared to controls, indicating its potential as a therapeutic agent for inflammatory conditions.
The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways. By disrupting microbial membranes and inhibiting inflammatory mediators' synthesis, it serves as a promising candidate for further therapeutic development.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
octa-1,7-dien-4-yl acetate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-10(7-5-2)12-9(3)11/h4-5,10H,1-2,6-8H2,3H3 |
InChI Key |
FXLCLFLCDQVZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCC=C)CC=C |
Origin of Product |
United States |
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